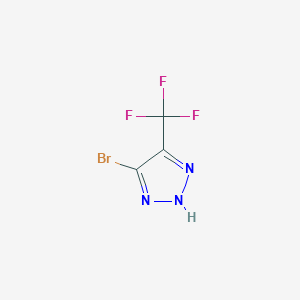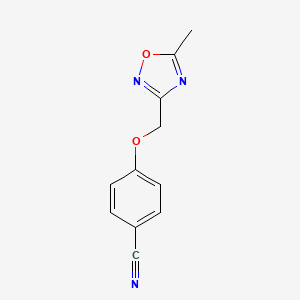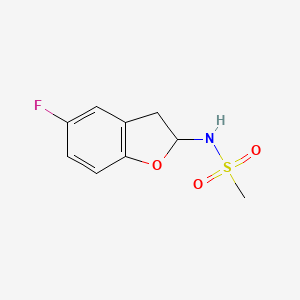
n-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1h-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a bromothiophene moiety, a triazole ring, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is prepared through bromination of thiophene using bromine in the presence of a catalyst such as iron(III) bromide.
Alkylation: The bromothiophene intermediate is then alkylated with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Triazole Formation: The alkylated bromothiophene is reacted with 1H-1,2,4-triazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the triazole ring.
Propanamide Formation: The final step involves the reaction of the triazole intermediate with a propanamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial and fungal growth.
Materials Science: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to the inhibition of cell growth.
Pathways Involved: It interferes with the biosynthetic pathways of essential cellular components, disrupting the normal functioning of microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
N-((4-Chlorothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-((4-Fluorothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
N-((4-Methylthiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H13BrN4OS |
|---|---|
Peso molecular |
329.22 g/mol |
Nombre IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C11H13BrN4OS/c1-8(16-7-13-6-14-16)11(17)15(2)4-10-3-9(12)5-18-10/h3,5-8H,4H2,1-2H3 |
Clave InChI |
HTZCPYDFGJIRBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)CC1=CC(=CS1)Br)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)



![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)







